(Piperidin-4-yloxy)acetonitrilehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Piperidin-4-yloxy)acetonitrilehydrochloride is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Piperidin-4-yloxy)acetonitrilehydrochloride typically involves the reaction of piperidine with chloroacetonitrile under basic conditions to form (Piperidin-4-yloxy)acetonitrile. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(Piperidin-4-yloxy)acetonitrilehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines. Substitution reactions can introduce various functional groups into the piperidine ring.
Scientific Research Applications
(Piperidin-4-yloxy)acetonitrilehydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound can be utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Piperidin-4-yloxy)acetonitrilehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The nitrile group can also participate in hydrogen bonding or other interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(Piperidin-4-yl)methanol: This compound has a similar piperidine ring but with a hydroxyl group instead of a nitrile group.
(Piperidin-4-yl)acetic acid: This compound features a carboxylic acid group instead of a nitrile group.
(Piperidin-4-yl)amine: This compound has an amine group in place of the nitrile group.
Uniqueness
(Piperidin-4-yloxy)acetonitrilehydrochloride is unique due to the presence of both the piperidine ring and the nitrile group, which confer distinct chemical and biological properties. The nitrile group can participate in a variety of chemical reactions, making the compound versatile for synthetic applications. Additionally, the hydrochloride salt form enhances its solubility and stability, making it suitable for various research and industrial applications.
Properties
Molecular Formula |
C7H13ClN2O |
---|---|
Molecular Weight |
176.64 g/mol |
IUPAC Name |
2-piperidin-4-yloxyacetonitrile;hydrochloride |
InChI |
InChI=1S/C7H12N2O.ClH/c8-3-6-10-7-1-4-9-5-2-7;/h7,9H,1-2,4-6H2;1H |
InChI Key |
DVHPGOFVQWOWFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OCC#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.